Cas no 93866-08-1 (phenyl(3-phenyl-1,2,4-oxadiazol-5-yl)methanol)

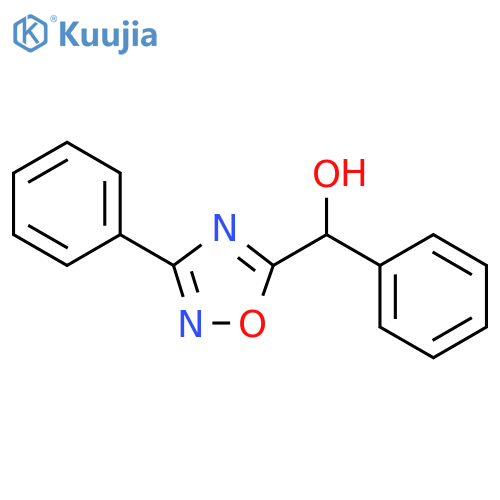

93866-08-1 structure

商品名:phenyl(3-phenyl-1,2,4-oxadiazol-5-yl)methanol

CAS番号:93866-08-1

MF:C15H12N2O2

メガワット:252.267983436584

MDL:MFCD19196008

CID:4666451

PubChem ID:45105007

phenyl(3-phenyl-1,2,4-oxadiazol-5-yl)methanol 化学的及び物理的性質

名前と識別子

-

- 1,2,4-Oxadiazole-5-methanol, α,3-diphenyl-

- Phenyl(3-phenyl-1,2,4-oxadiazol-5-yl)methanol

- phenyl(3-phenyl-1,2,4-oxadiazol-5-yl)methanol

-

- MDL: MFCD19196008

- インチ: 1S/C15H12N2O2/c18-13(11-7-3-1-4-8-11)15-16-14(17-19-15)12-9-5-2-6-10-12/h1-10,13,18H

- InChIKey: XPHIXQVOMDWBFM-UHFFFAOYSA-N

- ほほえんだ: C(C1C=CC=CC=1)(C1ON=C(C2C=CC=CC=2)N=1)O

phenyl(3-phenyl-1,2,4-oxadiazol-5-yl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-98675-0.5g |

phenyl(3-phenyl-1,2,4-oxadiazol-5-yl)methanol |

93866-08-1 | 95.0% | 0.5g |

$524.0 | 2025-02-19 | |

| TRC | B523118-50mg |

Phenyl(3-phenyl-1,2,4-oxadiazol-5-yl)methanol |

93866-08-1 | 50mg |

$ 185.00 | 2022-06-01 | ||

| Enamine | EN300-98675-0.25g |

phenyl(3-phenyl-1,2,4-oxadiazol-5-yl)methanol |

93866-08-1 | 95.0% | 0.25g |

$331.0 | 2025-02-19 | |

| Enamine | EN300-98675-10.0g |

phenyl(3-phenyl-1,2,4-oxadiazol-5-yl)methanol |

93866-08-1 | 95.0% | 10.0g |

$2884.0 | 2025-02-19 | |

| Enamine | EN300-98675-0.1g |

phenyl(3-phenyl-1,2,4-oxadiazol-5-yl)methanol |

93866-08-1 | 95.0% | 0.1g |

$232.0 | 2025-02-19 | |

| 1PlusChem | 1P019U5U-10g |

phenyl(3-phenyl-1,2,4-oxadiazol-5-yl)methanol |

93866-08-1 | 95% | 10g |

$3627.00 | 2024-04-19 | |

| Enamine | EN300-98675-1g |

phenyl(3-phenyl-1,2,4-oxadiazol-5-yl)methanol |

93866-08-1 | 95% | 1g |

$671.0 | 2023-09-01 | |

| A2B Chem LLC | AV37810-500mg |

phenyl(3-phenyl-1,2,4-oxadiazol-5-yl)methanol |

93866-08-1 | 95% | 500mg |

$587.00 | 2024-07-18 | |

| Enamine | EN300-98675-10g |

phenyl(3-phenyl-1,2,4-oxadiazol-5-yl)methanol |

93866-08-1 | 95% | 10g |

$2884.0 | 2023-09-01 | |

| A2B Chem LLC | AV37810-1g |

phenyl(3-phenyl-1,2,4-oxadiazol-5-yl)methanol |

93866-08-1 | 95% | 1g |

$742.00 | 2024-07-18 |

phenyl(3-phenyl-1,2,4-oxadiazol-5-yl)methanol 関連文献

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

Alexander S. Romanov,Florian Chotard,Jahan Rashid,Manfred Bochmann Dalton Trans., 2019,48, 15445-15454

-

3. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

-

Son H. Doan,Mohanad A. Hussein,Thanh Vinh Nguyen Chem. Commun., 2021,57, 8901-8904

93866-08-1 (phenyl(3-phenyl-1,2,4-oxadiazol-5-yl)methanol) 関連製品

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬